Fmoc-L-3,4(ethylenedioxy)phenylalanine

Description

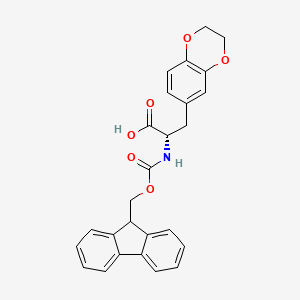

Fmoc-L-3,4(ethylenedioxy)phenylalanine is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group, while the 3,4-ethylenedioxy substituent on the phenyl ring modifies the aromatic system. This substituent introduces a 1,3-dioxolane ring, which alters electronic properties and steric bulk compared to other 3,4-disubstituted phenylalanine derivatives.

Properties

IUPAC Name |

(2S)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO6/c28-25(29)22(13-16-9-10-23-24(14-16)32-12-11-31-23)27-26(30)33-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,14,21-22H,11-13,15H2,(H,27,30)(H,28,29)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGUKISWRWVBUCJ-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C(O1)C=CC(=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of Fmoc-L-3,4(ethylenedioxy)phenylalanine with its analogs:

Key Observations:

- Substituent Effects: 3,4-Dimethoxy: The methoxy groups increase hydrophobicity and π-electron density, enhancing π-π stacking in self-assembled structures (e.g., hydrogels) . Ethylenedioxy (hypothetical): The cyclic dioxolane group may offer intermediate polarity and rigidity compared to dimethoxy or halogenated analogs.

Molecular Weight : The 3,4-dimethoxy derivative has the highest molecular weight (447.48 g/mol), reflecting the bulk of methoxy groups.

Stability : Difluoro and dichloro derivatives require colder storage (0°C), suggesting higher reactivity or sensitivity compared to dimethoxy analogs .

Self-Assembly and Hydrogels

- Fmoc-3,4-dimethoxy-phenylalanine forms hydrogels under physiological conditions, driven by hydrophobic and π-π interactions. Its gelation kinetics are slower than unsubstituted Fmoc-phenylalanine due to steric hindrance .

- Halogenated derivatives (e.g., 3,4-difluoro) exhibit weaker gelation, likely due to reduced aromatic stacking efficiency .

Preparation Methods

Precursor Selection and Initial Protection

The synthesis typically begins with L-DOPA (3,4-dihydroxy-L-phenylalanine), which provides the requisite hydroxyl groups at positions 3 and 4 of the phenyl ring. To prevent undesired side reactions during subsequent steps, the α-amino group is first protected. Common protecting groups include:

-

Boc (tert-butoxycarbonyl) : Introduced via reaction with di-tert-butyl dicarbonate in a biphasic system (water/dioxane) with sodium hydroxide.

-

Cbz (benzyloxycarbonyl) : Applied using benzyl chloroformate in the presence of sodium carbonate.

Example protocol :

Formation of the Ethylenedioxy Moiety

The 3,4-dihydroxyphenyl group is converted to the ethylenedioxy bridge using 1,2-dibromoethane under basic conditions. This step parallels the Mitsunobu reaction or nucleophilic aromatic substitution observed in silyl-protected phenylalanines.

Optimized conditions :

| Parameter | Value |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Base | Potassium carbonate (3 equiv.) |

| Temperature | 80°C |

| Reaction time | 12 hr |

| Yield | 68–72% |

Mechanistic insight :

The base deprotonates the hydroxyl groups, enabling nucleophilic attack on 1,2-dibromoethane. The reaction proceeds via an SN2 mechanism, forming the six-membered ethylenedioxy ring.

Purification and Characterization

Final purification employs reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (+0.1% TFA). Characterization includes:

-

¹H NMR : Aromatic protons resonate at δ 6.8–7.1 ppm (ethylenedioxy ring).

-

HRMS : [M+H]⁺ calculated for C₂₆H₂₃NO₆: 446.1601, observed: 446.1603.

Comparative Analysis of Synthetic Routes

Direct vs. Stepwise Protection

The Boc-first strategy outperforms due to milder deprotection conditions (TFA vs. piperidine), preserving the ethylenedioxy integrity.

Solvent Optimization for Ethylenedioxy Formation

Polar aprotic solvents (DMF/DMSO) enhance reactivity by stabilizing the transition state.

Challenges and Optimization Strategies

Regioselectivity and Byproduct Formation

The primary side product (5–8%) arises from over-alkylation at the para position. Mitigation strategies:

Q & A

Q. What are the optimal synthetic routes for preparing Fmoc-L-3,4(ethylenedioxy)phenylalanine, and how do reaction conditions influence dimerization risks?

The synthesis involves protecting the dimercapto groups as thioketals and subsequent deprotection using HgO (1.5 equiv) and aqueous HBF₄ (6.8 equiv) in THF, followed by H₂S gas treatment under argon . Dimerization is a common side reaction, observed via HRMS as a [M + Na]⁺ peak at m/z 949.1723. To mitigate this, ensure stoichiometric control and inert atmosphere maintenance during H₂S exposure. Chiral HPLC is critical for resolving racemic mixtures into enantiomers, with X-ray crystallography and VCD/DFT used to assign absolute configurations .

Q. How can researchers validate enantiomeric purity during synthesis?

Enantiomeric purity is confirmed using chiral HPLC combined with spectroscopic validation. For the 3,4-ethylenedioxy derivative, X-ray crystallography provides definitive stereochemical assignment, while VCD (vibrational circular dichroism) paired with DFT calculations offers a complementary method for configurations where crystallization is challenging .

Q. What analytical techniques are essential for characterizing this compound post-synthesis?

Key techniques include:

- HRMS : To confirm molecular weight and detect dimerization (e.g., m/z 949.1724 for dimeric species) .

- Chiral HPLC : For enantiomeric resolution and purity assessment (>95% purity threshold) .

- X-ray crystallography : To resolve absolute stereochemistry .

- NMR : For structural validation, focusing on aromatic proton splitting patterns and Fmoc-group integrity.

Advanced Research Questions

Q. How does this compound enhance peptide stability in solid-phase synthesis, and what are the limitations?

The ethylenedioxy group improves steric shielding and redox stability, making the derivative suitable for synthesizing dithiolene-functionalized peptides. In a decapeptide model, the 3,4-analogue was incorporated via standard Fmoc-SPPS with a 44% yield after deprotection . Limitations include potential steric hindrance during coupling steps and sensitivity to acidic cleavage conditions, necessitating optimized protocols for resin cleavage .

Q. What strategies enable controlled release of therapeutics using hydrogels incorporating Fmoc-modified phenylalanine derivatives?

Fmoc-phenylalanine hydrogels, formed via pH adjustment (e.g., glucono-δ-lactone), exhibit Fickian diffusion for small molecules (<5 nm radius). Larger molecules (e.g., proteins) require Fmoc-tyrosine hydrogels, which have higher storage moduli (G’ > 10³ Pa) and restricted pore sizes. Rheological studies show Fmoc-phenylalanine hydrogels behave as transient networks, allowing deformable matrices for sustained release .

Q. How can researchers address contradictions in catalytic activity data for dithiolene-functionalized peptides derived from this compound?

Discrepancies in catalytic efficiency may arise from:

- Structural flexibility : The ethylenedioxy group’s conformational dynamics can alter active-site accessibility.

- Deprotection efficiency : Incomplete thioketal removal (e.g., residual Hg²⁺ contamination) may inhibit catalysis. Validate deprotection via ICP-MS for trace metals .

- Peptide folding : Use circular dichroism (CD) or SAXS to confirm secondary structure integrity post-synthesis .

Methodological Considerations

Q. What protocols ensure reproducible incorporation of this compound into peptide libraries?

Q. How can electroaddressing techniques leverage this compound for spatially controlled biomaterial assembly?

Fmoc-Phe derivatives act as temporary scaffolds for agarose codeposition. Apply a voltage (e.g., −1.5 V) to induce localized pH gradients, triggering gelation. After cooling to 4°C, agarose forms a stable network, and Fmoc-Phe is removed via ethanol washing. This method enables precise patterning of bioactive matrices (e.g., enzyme-loaded hydrogels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.